molecular formula C16H26N2O3S B2625634 N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1385361-50-1

N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2625634
M. Wt: 326.46
InChI Key: DMGJHNOVOAHCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H26N2O3S and its molecular weight is 326.46. The purity is usually 95%.
BenchChem offers high-quality N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Receptor Antagonism Cyclopropyl analogues related to specific acids were synthesized and assessed as competitive antagonists for the NMDA receptor. The most potent selective NMDA antagonist identified was a 4,5-methano-analogue, though its potency was less than CGS 19755 (Dappen et al., 2010). Furthermore, cyanopyridine derivatives, known for their biological and therapeutic activities, have been prepared and evaluated for antimicrobial activities. The derivatives were characterized by spectral data and screened for their activities (Akbari, 2018).

Drug Synthesis and Receptor Inhibition A convergent, stereoselective, and economical synthesis was developed for a potent CGRP receptor antagonist. This study highlights the synthesis on a multikilogram scale and discusses the advantages and disadvantages of different routes for chiral indazolyl amino ester subunit synthesis (Cann et al., 2012). Additionally, compounds were synthesized and characterized for their potential as melatonin receptor ligands, exhibiting comparable human microsomal intrinsic clearance to ramelteon (Li et al., 2011).

Molecular Structure Analysis Studies have detailed the molecular structure and crystal structure of various compounds. These studies provided insights into the orientation of molecular substituents and their impact on the functionality of the compounds. The molecular interactions and structural formation are elucidated through crystallography and other structural analysis methods (Yan & Liu, 2007), (Pokhodylo et al., 2021).

Synthesis and Characterization Various studies have focused on the synthesis, characterization, and potential applications of cyclopropyl-based compounds. The synthesized compounds were characterized through various techniques, including spectroscopy, X-ray crystallography, and chromatography. The research also explored the compounds' potential applications in different fields, such as agriculture, pharmaceuticals, and antimicrobial activities (Ohno et al., 2010), (Hashimoto et al., 2007).

properties

IUPAC Name

N-cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-4-9-17-10-7-14(8-11-17)16(19)18(15-5-6-15)13(2)12-22(3,20)21/h1,13-15H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGJHNOVOAHCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N(C1CC1)C(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-(1-methylsulfonylpropan-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.